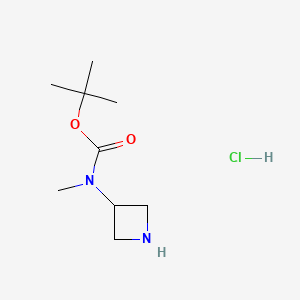

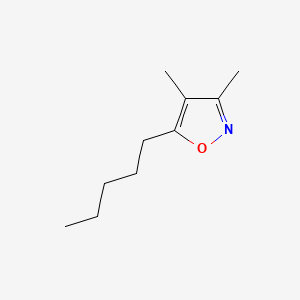

![molecular formula C40H47NO13 B592424 4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel CAS No. 159500-49-9](/img/structure/B592424.png)

4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

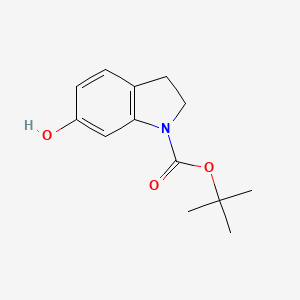

4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel is a derivative of paclitaxel, a well-known anticancer drug originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). Paclitaxel is a tricyclic diterpenoid with a complex structure that includes an ester side chain at the C-13 position, an A ring, a C-2 benzoyl group, and an oxetane ring . The pharmacological activity of paclitaxel is primarily due to these structural features . This compound retains many of the beneficial properties of paclitaxel while offering potential advantages in terms of synthesis and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel involves multiple steps, starting from paclitaxel or its precursors. One common approach is the semi-synthetic route, which begins with the extraction of 10-deacetylbaccatin III from the needles of yew trees . This intermediate is then subjected to a series of chemical reactions, including hydroxylation, acetylation, and benzoylation, to produce the desired compound . The reaction conditions typically involve the use of reagents such as trimethylsilyl chloride, pyridine, and acetyl chloride under controlled temperatures .

Industrial Production Methods

Industrial production of this compound relies on the semi-synthetic approach due to the limited availability of natural paclitaxel. Advances in synthetic biology have also enabled the production of paclitaxel and its derivatives using engineered microbial hosts . This method involves the heterologous expression of paclitaxel-related genes in microorganisms, which can then be cultured to produce the compound in large quantities .

Analyse Chemischer Reaktionen

Types of Reactions

4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions include various derivatives of paclitaxel, each with unique structural modifications that can enhance or alter their biological activity .

Wissenschaftliche Forschungsanwendungen

4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel is similar to that of paclitaxel. It stabilizes microtubules, preventing their depolymerization, which leads to mitotic arrest and apoptosis in cancer cells . Additionally, it inhibits the TLR4 signaling pathway and activates ER stress-mediated cell death . These actions make it a potent anticancer agent with multiple molecular targets and pathways involved in its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Docetaxel: Another semi-synthetic derivative of paclitaxel, used in the treatment of various cancers.

Cabazitaxel: A newer taxane derivative with improved efficacy against certain drug-resistant cancers.

Uniqueness

4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel is unique due to its specific structural modifications, which can enhance its biological activity and reduce side effects compared to other taxane derivatives . Its ability to be synthesized through semi-synthetic routes and engineered microbial hosts also makes it a promising candidate for large-scale production and clinical use .

Eigenschaften

IUPAC Name |

[(1S,2S,4S,7R,9S,10S,12R,13S,16R)-7,13-diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl] (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47NO13/c1-20-25(53-36(49)30(46)29(23-13-9-7-10-14-23)41-35(48)24-15-11-8-12-16-24)18-40(50)34-32-38(6,33(47)31(52-21(2)42)28(20)37(40,4)5)26(44)17-27(45)39(32,19-51-34)54-22(3)43/h7-16,25-27,29-32,34,44-46,50H,17-19H2,1-6H3,(H,41,48)/t25-,26-,27+,29-,30+,31+,32-,34-,38+,39-,40+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVVWDXMPVABHE-KWIOUIIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC4)OC(=O)C)O)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC4)OC(=O)C)O)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

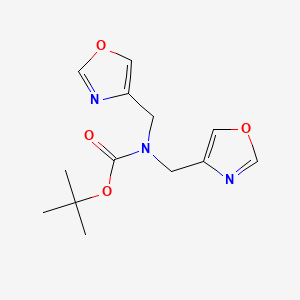

![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)

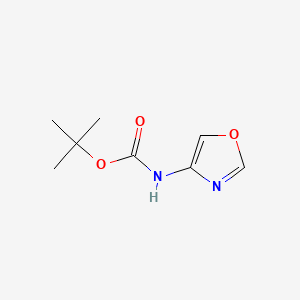

![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)

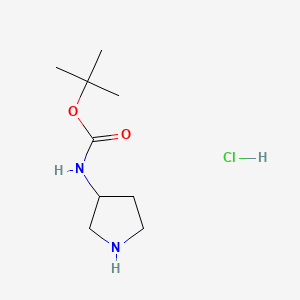

![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)

![Thiazolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B592363.png)